2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol
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Overview
Description
2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol is an organic compound that features a phenol group and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar trifluoromethyl-substituted phenyl groups, used as an organocatalyst.
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Another compound with a trifluoromethyl-substituted phenyl group, used in medicinal chemistry.
Uniqueness
2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol is unique due to its specific structural features, including the phenol group and the but-3-en-1-yl chain
Properties
CAS No. |
919113-96-5 |
---|---|
Molecular Formula |
C17H16F3NO |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
2-[1-[4-(trifluoromethyl)phenyl]but-3-enylamino]phenol |
InChI |
InChI=1S/C17H16F3NO/c1-2-5-14(21-15-6-3-4-7-16(15)22)12-8-10-13(11-9-12)17(18,19)20/h2-4,6-11,14,21-22H,1,5H2 |
InChI Key |
NLZPMQAJYOIKPU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)C(F)(F)F)NC2=CC=CC=C2O |
Origin of Product |
United States |
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